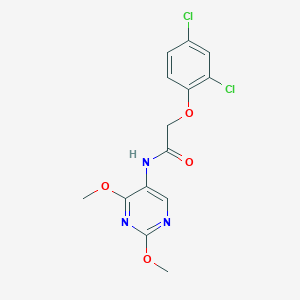
2-(2,4-dichlorophenoxy)-N-(2,4-dimethoxypyrimidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2,4-dimethoxypyrimidin-5-yl)acetamide, also known as DCPA or dimethachlor, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, corn, and cotton. DCPA was first introduced in the 1970s, and since then, it has become a popular herbicide due to its effectiveness and low toxicity.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications and Environmental Impact
Global Trends in Herbicide Toxicity Studies : A scientometric review analyzed global trends in studies on the toxicity of 2,4-D, a herbicide with a structural component similar to the query compound. The review highlighted the rapid advancement in toxicology and mutagenicity research, identifying key areas of focus such as occupational risk, neurotoxicity, and resistance to herbicides. The study emphasized the need for future research on molecular biology, especially gene expression and pesticide degradation (Zuanazzi et al., 2020).
Herbicide Behavior and Microbial Degradation : Research on 2,4-D explored its behavior in agricultural environments and highlighted the role of microorganisms in its degradation. This underscores the environmental implications of herbicide use and the potential for bioremediation strategies to mitigate pollution and safeguard public health (Magnoli et al., 2020).
Environmental Fate and Toxicological Impact : A review focused on the environmental fate, eco-toxicological effects, and behavior of 2,4-D across various ecosystems, including aquatic, plant, and human life. It stressed the importance of understanding low concentration effects and implementing mitigation strategies to prevent environmental entry, highlighting the complex interplay between herbicide use and ecosystem health (Islam et al., 2017).
Genetic Toxicology of Chlorinated Dibenzo-p-dioxins : Given the structural similarity to dioxins, a review on the genetic toxicology of chlorinated dibenzo-p-dioxins, which are known environmental pollutants, can provide context on potential genetic and mutagenic risks associated with chemical exposure. This review emphasized the need for further research to understand the mutagenicity and potential health risks of exposure to such compounds (Wassom et al., 1977).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,4-dimethoxypyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O4/c1-21-13-10(6-17-14(19-13)22-2)18-12(20)7-23-11-4-3-8(15)5-9(11)16/h3-6H,7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNDOYILOPORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2494553.png)


![1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2494560.png)
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine](/img/structure/B2494561.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2494562.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2494563.png)

![N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2494566.png)


![4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2494570.png)
